Hans Wilhelm Rauwald,
Ralf Maucher,
Gerd Dannhardt,
Kenny Kuchta
PMID: 34299499
DOI:
10.3390/molecules26144223
Abstract
The present study aims at the isolation and identification of diverse phenolic polyketides from
(L.) Burm.f. and
Miller and includes their 5-LOX/COX-1 inhibiting potency. After initial Sephadex-LH20 gel filtration and combined silica gel 60- and RP18-CC, three dihydroisocoumarins (nonaketides), four 5-methyl-8-
-glucosylchromones (heptaketides) from
and two hexaketide-naphthalenes from
have been isolated by means of HSCCC. The structures of all polyketides were elucidated by ESI-MS and 2D
H/
C-NMR (HMQC, HMBC) techniques. The analytical/preparative separation of 3
-feralolide, 3'-
-β-d-glucopyranosyl- and the new 6-
-β-d-glucopyranosyl-3
-feralolide into their respective positional isomers are described here for the first time, including the assignment of the 3
-configuration in all feralolides by comparative CD spectroscopy. The chromones 7-
-methyl-aloesin and 7-
-methyl-aloeresin A were isolated for the first time from
together with the previously described aloesin (syn. aloeresin B) and aloeresin D. Furthermore, the new 5,6,7,8-tetrahydro-1-
-β-d-glucopyranosyl- 3,6
-dihydroxy-8
-methylnaphtalene was isolated from
together with the known plicataloside. Subsequently, biological-pharmacological screening was performed to identify
polyketides with anti-inflammatory potential in vitro. In addition to the above constituents, the anthranoids (octaketides) aloe emodin, aloin, 6'-(
)-p-coumaroyl-aloin A and B, and 6'-(
)-p-coumaroyl-7-hydroxy-8-
-methyl-aloin A and B were tested. In the COX-1 examination, only feralolide (10 µM) inhibited the formation of MDA by 24%, whereas the other polyketides did not display any inhibition at all. In the 5-LOX-test, all aloin-type anthranoids (10 µM) inhibited the formation of LTB
by about 25-41%. Aloesin also displayed 10% inhibition at 10 µM in this in vitro setup, while the other chromones and naphthalenes did not display any activity. The present study, therefore, demonstrates the importance of low molecular phenolic polyketides for the known overall anti-inflammatory activity of
preparations.
Xiping Xu,
Yaru Yan,
Wenqian Huang,
Ting Mo,
Xiaohui Wang,
Juan Wang,
Jun Li,
Shepo Shi,
Xiao Liu,
Pengfei Tu
PMID: 34293438
DOI:
10.1016/j.fitote.2021.104995
Abstract
UDP-glycosyltransferases (UGTs) are an important and functionally diverse family of enzymes involved in secondary metabolite biosynthesis. Coumarin is one of the most common skeletons of natural products with candidate pharmacological activities. However, to date, many reported GTs from plants mainly recognized flavonoids as sugar acceptors. Only limited GTs could catalyze the glycosylation of coumarins. In this study, a new UGT was cloned from Cistanche tubulosa, a valuable traditional tonic Chinese herb, which is abundant with diverse glycosides such as phenylethanoid glycosides, lignan glycosides, and iridoid glycosides. Sequence alignment and phylogenetic analysis showed that CtUGT1 is phylogenetically distant from most of the reported flavonoid UGTs and adjacent to phenylpropanoid UGTs. Extensive in vitro enzyme assays found that although CtUGT1 was not involved in the biosynthesis of bioactive glycosides in C. tubulosa, it could catalyze the glucosylation of coumarins umbelliferone 1, esculetine 2, and hymecromone 3 in considerable yield. The glycosylated products were identified by comparison with the reference standards or NMR spectroscopy, and the results indicated that CtUGT1 can regiospecifically catalyze the glucosylation of hydroxyl coumarins at the C7-OH position. The key residues that determined CtUGT1's activity were further discussed based on homology modeling and molecular docking analyses. Combined with site-directed mutagenesis results, it was found that H19 played an irreplaceable role as the crucial catalysis basis. CtUGT1 could be used in the enzymatic preparation of bioactive coumarin glycosides.
Elías Quezada,
Fernanda Rodríguez-Enríquez,
Reyes Laguna,
Elena Cutrín,
Francisco Otero,
Eugenio Uriarte,
Dolores Viña
PMID: 34361702
DOI:
10.3390/molecules26154550
Abstract
Neurodegenerative diseases have a complex nature which highlights the need for multitarget ligands to address the complementary pathways involved in these diseases. Over the last decade, many innovative curcumin-based compounds have been designed and synthesized, searching for new derivatives having anti-amyloidogenic, inhibitory of tau formation, as well as anti-neuroinflammation, antioxidative, and AChE inhibitory activities. Regarding our experience studying 3-substituted coumarins with interesting properties for neurodegenerative diseases, our aim was to synthesize a new series of curcumin-coumarin hybrid analogues and evaluate their activity. Most of the 3-(7-phenyl-3,5-dioxohepta-1,6-dien-1-yl)coumarin derivatives
-
resulted in moderated inhibitors of hMAO isoforms and AChE and BuChE activity. Some of them are also capable of scavenger the free radical DPPH. Furthermore, compounds
and
showed neuroprotective activity against H
O
in SH-SY5Y cell line. Nanoparticles formulation of these derivatives improved this property increasing the neuroprotective activity to the nanomolar range. Results suggest that by modulating the substitution pattern on both coumarin moiety and phenyl ring, ChE and MAO-targeted derivatives or derivatives with activity in cell-based phenotypic assays can be obtained.
Yuanyuan Hu,
Chunfang Hu,
Guangxing Pan,
Congwei Yu,
Mohammad Fawad Ansari,
Rammohan R Yadav Bheemanaboina,
Yu Cheng,
Chenghe Zhou,
Jiaheng Zhang
PMID: 34139627
DOI:
10.1016/j.ejmech.2021.113628
Abstract
The increasing resistance of methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics has led to a growing effort to design and synthesize novel structural candidates of chalcone-conjugated, multi-flexible end-group coumarin thiazole hybrids with outstanding bacteriostatic potential. Bioactivity screening showed that hybrid 5i, which was modified with methoxybenzene, exerted a significant inhibitory activity against MRSA (MIC = 0.004 mM), which was 6 times better than the anti-MRSA activity of the reference drug norfloxacin (MIC = 0.025 mM). Compound 5i neither conferred apparent resistance onto MRSA strains even after multiple passages nor triggered evident toxicity to human hepatocyte LO2 cells and normal mammalian cells (RAW 264.7). Molecular docking showed that highly active molecule 5i might bind to DNA gyrase by forming stable hydrogen bonds. In addition, molecular electrostatic potential surfaces were developed to explain the high antibacterial activity of the target compounds. Furthermore, preliminary mechanism studies suggested that hybrid 5i could disrupt the bacterial membrane of MRSA and insert itself into MRSA DNA to impede its replication, thus possibly becoming a potential antibacterial repressor against MRSA.
Leonardo Bruno,
Emanuela Talarico,
Luz Cabeiras-Freijanes,
Maria Letizia Madeo,
Antonella Muto,
Marco Minervino,
Luigi Lucini,
Begoña Miras-Moreno,
Adriano Sofo,
Fabrizio Araniti
PMID: 34298924
DOI:
10.3390/ijms22147305
Abstract
Coumarin is a phytotoxic natural compound able to affect plant growth and development. Previous studies have demonstrated that this molecule at low concentrations (100 µM) can reduce primary root growth and stimulate lateral root formation, suggesting an auxin-like activity. In the present study, we evaluated coumarin's effects (used at lateral root-stimulating concentrations) on the root apical meristem and polar auxin transport to identify its potential mode of action through a confocal microscopy approach. To achieve this goal, we used several
GFP transgenic lines (for polar auxin transport evaluation), immunolabeling techniques (for imaging cortical microtubules), and GC-MS analysis (for auxin quantification). The results highlighted that coumarin induced cyclin B accumulation, which altered the microtubule cortical array organization and, consequently, the root apical meristem architecture. Such alterations reduced the basipetal transport of auxin to the apical root apical meristem, inducing its accumulation in the maturation zone and stimulating lateral root formation.
Liqiang Zhao,
Shengxiang Zhang,
Chunmiao Shan,
Yuanyuan Shi,
Huan Wu,
Jiawen Wu,
Daiyin Peng
PMID: 33979682
DOI:
10.1016/j.gene.2021.145713
Abstract
Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav (A. dahurica) is a famous Chinese herb known for the production of coumarins, important secondary metabolites with wide-ranging pharmacological activities. In particular, the methoxylated coumarins like those produced by A. dahurica are known for their anti-inflammatory, anti-cancer, and anti-oxidant pharmacological effects. However, the molecular mechanism of coumarin biosynthesis in A. dahurica has not been studied. Such investigation could help scientists harness the biosynthesis potential of methoxylated coumarins. Here we present, three transcriptomes corresponding to leaf, root, and stem tissues of A. dahurica. A total of 114,310 unigenes with an average length of 1118 bp were de novo assembled, and 81,404 (71.21%) of those unigenes were annotated. Then, 181 unigenes encoding the seven key enzymes involved were identified, for which COMT (Caffeic acid 3-O-methyltransferase) was spatially used in a phylogenetic analysis, and some of these key enzyme genes were verified by qRT-PCR. Differentially expressed genes and root-specific-expressed genes were identified, by comparing genes' profile activity between roots and other tissues. Furthermore, multiple genes encoding key enzymes or transcription factors related to coumarin biosynthesis were identified and analyzed. This study is the first to report comprehensive gene information of A. dahurica at the transcriptional level, and to distinguish candidate genes related to its biosynthesis of coumarin, thus laying a foundation for this pathway's further exploration in A. dahurica.
Yingying Zuo,
Yang Jiao,
Chunming Ma,
Chunying Duan
PMID: 34199465
DOI:
10.3390/molecules26113352
Abstract
Hydrogen peroxide (H
O
) plays an important role in the human body and monitoring its level is meaningful due to the relationship between its level and diseases. A fluorescent sensor (
) based on coumarin was designed and its ability for detecting hydrogen peroxide by fluorescence signals was also studied. The
showed an approximate 25-fold fluorescence enhancement after adding H
O
due to the interaction between the
and H
O
and had the potential for detecting physiological H
O
. It also showed good biocompatibility and permeability, allowing it to penetrate cell membranes and zebrafish tissues, thus it can perform fluorescence imaging of H
O
in living cells and zebrafish. This probe is a promising tool for monitoring the level of H
O
in related physiological and pathological research.
Sheunopa C Mzezewa,
Sylvester I Omoruyi,
Luke S Zondagh,
Sarel F Malan,
Okobi E Ekpo,
Jacques Joubert
PMID: 34281458
DOI:
10.1080/14756366.2021.1913137
Abstract
Multitarget directed ligands (MTDLs) are emerging as promising treatment options for Alzheimer's disease (AD). Coumarin derivatives serve as a good starting point for designing MTDLs due to their inherent inhibition of monoamine oxidase (MAO) and cholinesterase enzymes, which are complicit in AD's complex pathophysiology. A preliminary series of 3,7-substituted coumarin derivatives were synthesised and evaluated for enzyme inhibitory activity, cytotoxicity as well as neuroprotective ability. The results indicated that the compounds are weak cholinesterase inhibitors with five compounds demonstrating relatively potent inhibition and selectivity towards MAO-B with IC
values between 0.014 and 0.498 hx00B5;µM. Significant neuroprotective effects towards MPP
-compromised SH-SY5Y neuroblastoma cells were also observed, with no inherent cytotoxicity at 10 µM for all compounds. The overall results demonstrated that substitution of the phenylethyloxy moiety at the 7-position imparted superior general activity to the derivatives, with the propargylamine substitution at the 3-position, in particular, displaying the best MAO-B selectivity and neuroprotection.
Iryna Stepanenko,
Maria V Babak,
Gabriella Spengler,
Marta Hammerstad,
Ana Popovic-Bijelic,
Sergiu Shova,
Gabriel E Büchel,
Denisa Darvasiova,
Peter Rapta,
Vladimir B Arion
PMID: 34207929
DOI:
10.3390/biom11060862
Abstract
A series of thiosemicarbazone-coumarin hybrids (
and
) has been synthesised in 12 steps and used for the preparation of mono- and dinuclear copper(II) complexes, namely
(
),
(
),
(
) and
(
), isolated in hydrated or solvated forms. Both the organic hybrids and their copper(II) and dicopper(II) complexes were comprehensively characterised by analytical and spectroscopic techniques, i.e., elemental analysis, ESI mass spectrometry, 1D and 2D NMR, IR and UV-vis spectroscopies, cyclic voltammetry (CV) and spectroelectrochemistry (SEC). Re-crystallisation of
from methanol afforded single crystals of copper(II) complex with monoanionic ligand
, which could be studied by single crystal X-ray diffraction (SC-XRD). The prepared copper(II) complexes and their metal-free ligands revealed antiproliferative activity against highly resistant cancer cell lines, including triple negative breast cancer cells MDA-MB-231, sensitive COLO-205 and multidrug resistant COLO-320 colorectal adenocarcinoma cell lines, as well as in healthy human lung fibroblasts MRC-5 and compared to those for triapine and doxorubicin. In addition, their ability to reduce the tyrosyl radical in mouse R2 protein of ribonucleotide reductase has been ascertained by EPR spectroscopy and the results were compared with those for triapine.
Izabela Perkowska,
Marta Potrykus,
Joanna Siwinska,
Dominika Siudem,
Ewa Lojkowska,
Anna Ihnatowicz
PMID: 34208600
DOI:
10.3390/ijms22126449
Abstract
Coumarins belong to a group of secondary metabolites well known for their high biological activities including antibacterial and antifungal properties. Recently, an important role of coumarins in plant resistance to pathogens and their release into the rhizosphere upon pathogen infection was discovered. It is also well documented that coumarins play a crucial role in the
growth under Fe-limited conditions. However, the mechanisms underlying interplay between plant resistance, accumulation of coumarins and Fe status, remain largely unknown. In this work, we investigated the effect of both mentioned factors on the disease severity using the model system of Arabidopsis/
spp. molecular interactions. We evaluated the disease symptoms in Arabidopsis plants, wild-type Col-0 and its mutants defective in coumarin accumulation, grown in hydroponic cultures with contrasting Fe regimes and in soil mixes. Under all tested conditions, Arabidopsis plants inoculated with
IFB0099 strain developed more severe disease symptoms compared to lines inoculated with
3937. We also showed that the expression of genes encoding plant stress markers were strongly affected by
IFB0099 infection. Interestingly, the response of plants to
3937 infection was genotype-dependent in Fe-deficient hydroponic solution.